molecular formula C19H17N7O3 B11090025 5-{[(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-{[(3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11090025
M. Wt: 391.4 g/mol
InChI Key: BGYQPDGKBJVLPF-UHFFFAOYSA-N
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Description

5-{[2-(3-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETYL]AMINO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETYL]AMINO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-{[2-(3-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETYL]AMINO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

5-{[2-(3-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETYL]AMINO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[2-(3-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETYL]AMINO}-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole and triazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H17N7O3

Molecular Weight

391.4 g/mol

IUPAC Name

5-[[2-(3-methyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C19H17N7O3/c1-24-13-9-5-6-10-14(13)25(19(24)29)11-15(27)21-18-16(17(20)28)22-26(23-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,20,28)(H,21,23,27)

InChI Key

BGYQPDGKBJVLPF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CC(=O)NC3=NN(N=C3C(=O)N)C4=CC=CC=C4

Origin of Product

United States

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